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Compound of Interest

Compound Name: 1-Bromooctane-d4

Cat. No.: B15140128 Get Quote

Technical Guide: 1-Bromooctane-d4
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromooctane-d4, a deuterated

analogue of 1-bromooctane. The information presented herein is intended to support

researchers and professionals in the fields of analytical chemistry, drug metabolism, and

pharmacokinetic studies. This document details the compound's chemical identity, physical

properties, a plausible synthetic route, and its primary application as an internal standard in

quantitative mass spectrometry.

Core Compound Information
Chemical Identity:

Systematic Name: 1-Bromo-3,3,4,4-tetradeuteriooctane

Common Synonyms: 1-Bromooctane-d4, n-Octyl-d4 bromide

CAS Number: 1219803-37-8[1]

Molecular Formula: C₈H₁₃D₄Br[2]

Molecular Weight: 197.15 g/mol [2]
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Molecular Structure:

The molecular structure of 1-Bromooctane-d4 consists of an eight-carbon straight chain where

four hydrogen atoms on the third and fourth carbons are replaced by deuterium.

SMILES: [2H]C([2H])(CCBr)C([2H])([2H])CCCC[2]

InChI Key: VMKOFRJSULQZRM-NZLXMSDQSA-N[2]

Physicochemical Properties
Quantitative data for 1-Bromooctane-d4 is not widely available. However, the physicochemical

properties are expected to be very similar to its non-deuterated analogue, 1-bromooctane. The

key difference is the higher molecular weight due to the presence of deuterium.

Property
1-Bromooctane
(Non-deuterated)

1-Bromooctane-d4 Source

CAS Number 111-83-1 1219803-37-8 [1][3]

Molecular Formula C₈H₁₇Br C₈H₁₃D₄Br [2][3]

Molecular Weight 193.13 g/mol 197.15 g/mol [2][3]

Appearance Colorless liquid Neat [2][4]

Boiling Point ~200 °C Not specified [5]

Melting Point -55 °C Not specified [5]

Density ~1.11 g/cm³ Not specified [5]

Solubility Insoluble in water Not specified

Synthesis Protocol (Hypothetical)
A specific, published synthesis protocol for 1-Bromooctane-3,3,4,4-d4 is not readily available.

However, a plausible route can be conceptualized based on the synthesis of the non-

deuterated compound and known deuteration techniques. The synthesis would likely involve

the bromination of a deuterated 1-octanol precursor.
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Step 1: Synthesis of 1-Octanol-3,3,4,4-d4

This precursor could be synthesized via the reduction of a suitable carboxylic acid ester or

ketone, such as ethyl oct-3-enoate, using a deuterium source like deuterium gas (D₂) with a

catalyst, followed by reduction of the ester group.

Step 2: Bromination of 1-Octanol-3,3,4,4-d4

The deuterated alcohol would then be converted to the corresponding bromide. A common

method is reaction with hydrobromic acid (HBr) and a dehydrating agent like sulfuric acid

(H₂SO₄).

Reaction: C₄H₉CD₂CD₂CH₂CH₂OH + HBr → C₄H₉CD₂CD₂CH₂CH₂Br + H₂O

Detailed Methodology:

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the

deuterated 1-octanol.

Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.

Slowly add a 48% solution of hydrobromic acid to the mixture.

Remove the flask from the ice bath and heat the mixture to reflux for approximately 6-8

hours.

After reflux, allow the mixture to cool to room temperature. A biphasic mixture should be

observed.

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a

5% sodium bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and purify the crude product by fractional distillation under reduced

pressure to yield 1-Bromooctane-3,3,4,4-d4.
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Applications in Research and Drug Development
The primary application of 1-Bromooctane-d4 is as an isotopically labeled internal standard for

quantitative bioanalysis using mass spectrometry (MS), typically coupled with liquid

chromatography (LC-MS) or gas chromatography (GC-MS).[1]

In drug development, particularly in pharmacokinetic and drug metabolism studies, it is crucial

to accurately measure the concentration of a drug or its metabolites in biological matrices like

plasma, urine, or tissue homogenates. Deuterated standards are considered the "gold

standard" for such applications.

Experimental Protocol: Use as an Internal Standard in
LC-MS/MS Bioanalysis
This section provides a detailed, representative protocol for the use of a deuterated internal

standard like 1-Bromooctane-d4 for the quantification of a hypothetical non-polar, small

molecule analyte ("Analyte X") in human plasma.

1. Preparation of Stock and Working Solutions:

Analyte X Stock Solution: Prepare a 1 mg/mL stock solution of Analyte X in methanol.

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of 1-Bromooctane-
d4 in methanol.

Working Solutions: Serially dilute the stock solutions with a 50:50 methanol:water mixture to

create working solutions for calibration standards and quality controls. The IS working

solution should be prepared at a concentration that provides a robust signal in the mass

spectrometer (e.g., 100 ng/mL).

2. Preparation of Calibration Curve and Quality Control Samples:

Spike blank human plasma with the Analyte X working solutions to create a calibration curve

over the desired concentration range (e.g., 1-1000 ng/mL).

Prepare quality control (QC) samples at low, medium, and high concentrations in the same

manner.
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3. Sample Preparation (Protein Precipitation):

Pipette 100 µL of each calibration standard, QC sample, or study sample into a 1.5 mL

microcentrifuge tube.

Add 20 µL of the IS working solution (100 ng/mL 1-Bromooctane-d4) to each tube, except

for blank samples.

Vortex mix for 10 seconds.

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

Vortex mix vigorously for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube or a 96-well plate.

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80% water,

20% acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis:

LC System: A standard HPLC or UHPLC system.

Column: A C18 reverse-phase column suitable for small molecule analysis.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 20% B to

95% B over 5 minutes).

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction

Monitoring (MRM) mode.
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Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI), likely in positive ion mode.

MRM Transitions:

Analyte X: A specific precursor-to-product ion transition.

1-Bromooctane-d4 (IS): A specific precursor-to-product ion transition (e.g., monitoring for

the loss of the bromine atom or a fragment of the deuterated alkyl chain).

5. Data Analysis:

Integrate the peak areas for both Analyte X and the IS.

Calculate the ratio of the analyte peak area to the IS peak area.

Construct a calibration curve by plotting the peak area ratio against the nominal

concentration of the calibration standards using a weighted linear regression.

Determine the concentration of Analyte X in the QC and study samples by interpolating their

peak area ratios from the calibration curve.

Visualizations
Logical Workflow for Using a Deuterated Internal
Standard
The following diagram illustrates the rationale behind using a stable isotope-labeled internal

standard in a quantitative bioanalytical workflow.
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Diagram 1: Rationale for a Deuterated Internal Standard
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Caption: Rationale for using a deuterated internal standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15140128?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow Diagram
The following diagram outlines the key steps in a typical bioanalytical experiment using 1-
Bromooctane-d4 as an internal standard.
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Diagram 2: Bioanalytical Experimental Workflow
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Caption: A typical bioanalytical experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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